6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Description
6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are believed to be Cyclin-dependent kinases (CDKs) . CDKs are a family of enzymes that play a crucial role in cell cycle regulation and proliferation . They are involved in the control of the cell cycle, but are overexpressed or overactive in many cancer cells .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their enzymatic activity . CDK enzymatic regulation requires the binding of catalytic subunits (CDK1–CDK8) with regulatory subunits (cyclin A–cyclin H) to give a fully active complex (CDK-cyclin), which is necessary for phosphorylation of key proteins that regulate the progression through the cell cycle . The compound acts as a CDK inhibitor, disrupting this process and thus inhibiting cell proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell cycle regulation and proliferation . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division and proliferation . This can have downstream effects on various cellular processes, including DNA replication, transcription, and protein synthesis .
Pharmacokinetics
Similar compounds have been shown to exhibit good pharmacokinetic properties . These include absorption, distribution, metabolism, and excretion (ADME) properties that contribute to their bioavailability and efficacy
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells that overexpress or have overactive CDKs . This can lead to a reduction in tumor growth and size . In vitro studies have shown that some compounds with similar structures have potent anti-cancer effects, with IC50 values lower than that of standard treatments .
Biochemical Analysis
Biochemical Properties
The 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one compound has been found to interact with various enzymes and proteins. It has been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby influencing their activities .
Cellular Effects
In terms of cellular effects, this compound has been found to significantly inhibit the growth of various cell lines . It influences cell function by impacting cell signaling pathways and altering gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its influence on gene expression . It binds to biomolecules such as enzymes, inhibiting or activating them, which in turn leads to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Additionally, high doses of the compound could potentially lead to toxic or adverse effects .
Metabolic Pathways
It is likely that the compound interacts with various enzymes and cofactors as part of its metabolic processes . These interactions could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization of the compound could potentially affect its activity or function .
Properties
IUPAC Name |
6-(aminomethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6/h3H,2,8H2,1H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZKRUPPJWPUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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